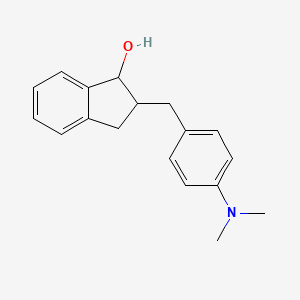
2-(4-Dimethylaminobenzyl)indan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Dimethylaminobenzyl)indan-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of a dimethylaminobenzyl group attached to the indan-1-ol structure
Preparation Methods
The synthesis of 2-(4-Dimethylaminobenzyl)indan-1-ol can be achieved through several methods. One common approach involves the reduction of indan-1-one using biocatalysts. For instance, plant enzyme systems can be employed to reduce the carbonyl group of indan-1-one to obtain the desired indan-1-ol . Another method involves the use of carrot callus cultures, which can reduce indan-1-one and oxidize indan-1-ol to achieve high enantiomeric excess .
Chemical Reactions Analysis
2-(4-Dimethylaminobenzyl)indan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes. Reduction reactions can convert the carbonyl group back to the hydroxyl group. Substitution reactions, such as the conversion of alcohols into alkyl halides, can be achieved using reagents like HCl, HBr, SOCl2, or PBr3 . These reactions often result in the formation of major products like alkyl halides or tosylates.
Scientific Research Applications
2-(4-Dimethylaminobenzyl)indan-1-ol has several scientific research applications. In chemistry, it serves as a valuable chiral building block for the synthesis of pharmaceuticals and agrochemicals . In biology, it is used in the study of enzyme-catalyzed reactions and biotransformations . In medicine, derivatives of indan-1-ol have been investigated for their potential therapeutic effects, including their role as intermediates in the synthesis of HIV protease inhibitors . Additionally, this compound has applications in the industry as a component of essential oils and other aromatic compounds .
Mechanism of Action
The mechanism of action of 2-(4-Dimethylaminobenzyl)indan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its biotransformation into different products. For example, the reduction of indan-1-one to indan-1-ol involves the enzymatic reduction of the carbonyl group . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Dimethylaminobenzyl)indan-1-ol can be compared with other similar compounds, such as indan-1-ol and its derivatives. Indan-1-ol is a secondary alcohol that serves as a precursor for various chemical reactions and biotransformations . Similar compounds include 2-(2,4-Dimethylbenzyl)indan-1,3-dione and 2-Benzyl-2-phenylindan-1,3-dione, which have different substituents on the indan-1-ol structure . The uniqueness of this compound lies in its specific dimethylaminobenzyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5402-87-9 |
|---|---|
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methyl]-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C18H21NO/c1-19(2)16-9-7-13(8-10-16)11-15-12-14-5-3-4-6-17(14)18(15)20/h3-10,15,18,20H,11-12H2,1-2H3 |
InChI Key |
PXALMTFPPQCENJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2CC3=CC=CC=C3C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















